molecular formula C22H19N3O2S B2738845 N-(benzo[d]thiazol-2-yl)-3-phenoxy-N-(pyridin-2-ylmethyl)propanamide CAS No. 886903-17-9

N-(benzo[d]thiazol-2-yl)-3-phenoxy-N-(pyridin-2-ylmethyl)propanamide

Katalognummer: B2738845
CAS-Nummer: 886903-17-9
Molekulargewicht: 389.47
InChI-Schlüssel: GWIDMJPECVZANR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(benzo[d]thiazol-2-yl)-3-phenoxy-N-(pyridin-2-ylmethyl)propanamide is a hybrid amide compound featuring a benzothiazole core linked to a propanamide chain substituted with a phenoxy group and an N-pyridin-2-ylmethyl moiety. Benzothiazole-based compounds are widely studied for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Eigenschaften

IUPAC Name

N-(1,3-benzothiazol-2-yl)-3-phenoxy-N-(pyridin-2-ylmethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O2S/c26-21(13-15-27-18-9-2-1-3-10-18)25(16-17-8-6-7-14-23-17)22-24-19-11-4-5-12-20(19)28-22/h1-12,14H,13,15-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWIDMJPECVZANR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCC(=O)N(CC2=CC=CC=N2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(benzo[d]thiazol-2-yl)-3-phenoxy-N-(pyridin-2-ylmethyl)propanamide typically involves multiple steps:

    Formation of Benzothiazole Intermediate: The initial step involves the synthesis of the benzothiazole ring. This can be achieved by reacting 2-aminothiophenol with a carboxylic acid derivative under acidic conditions.

    Attachment of Phenoxy Group: The phenoxy group is introduced through a nucleophilic substitution reaction, where a phenol derivative reacts with an appropriate leaving group on the benzothiazole intermediate.

    Introduction of Pyridinylmethyl Group: The final step involves the alkylation of the intermediate with a pyridinylmethyl halide under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize the production yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy and pyridinylmethyl groups, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can target the benzothiazole ring, potentially converting it to a dihydrobenzothiazole derivative.

    Substitution: The compound can participate in various substitution reactions, such as nucleophilic aromatic substitution at the phenoxy group or electrophilic substitution at the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents such as halides, alkylating agents, and nucleophiles are employed under appropriate conditions (e.g., basic or acidic environments).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenoxy oxides, while reduction could produce dihydrobenzothiazole derivatives.

Wissenschaftliche Forschungsanwendungen

Anticonvulsant Activity

Recent studies have highlighted the anticonvulsant properties of thiazole derivatives, including those similar to N-(benzo[d]thiazol-2-yl)-3-phenoxy-N-(pyridin-2-ylmethyl)propanamide. For instance, a series of thiazole-integrated compounds were synthesized and evaluated for their anticonvulsant activity in various animal models. The structure-activity relationship (SAR) analysis indicated that specific substitutions on the thiazole ring significantly enhanced anticonvulsant efficacy. Notably, certain derivatives exhibited median effective doses (ED50) lower than conventional treatments, indicating promising therapeutic potential .

CompoundED50 (mg/kg)Model Used
Thiazole Derivative A20MES
Thiazole Derivative B24.38Chemo-shock

Cancer Treatment

This compound and its analogs have shown potential as anticancer agents. Research has demonstrated that thiazole-pyridine hybrids possess significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and prostate cancer (PC3). One study reported an IC50 value of 5.71 μM for a specific thiazole-pyridine hybrid, which was more effective than the standard drug 5-fluorouracil .

Cell LineIC50 (μM)Standard Drug
MCF-75.715-Fluorouracil
PC38.25Doxorubicin

Neuroprotective Effects

The compound has been investigated for its neuroprotective capabilities, particularly in relation to neurodegenerative diseases such as Amyotrophic Lateral Sclerosis (ALS). Studies have identified this compound as a selective inhibitor of casein kinase 1 (CK1), which plays a crucial role in several neurodegenerative pathways. These inhibitors have demonstrated the ability to cross the blood-brain barrier (BBB), making them suitable candidates for further development in treating neurodegenerative disorders .

Antimicrobial Activity

Thiazole derivatives have also been explored for their antimicrobial properties. Compounds similar to this compound have shown effectiveness against various bacterial strains, with minimum inhibitory concentrations (MIC) indicating potent antibacterial activity. This suggests potential applications in developing new antibiotics .

Bacterial StrainMIC (µg/mL)
Gram-positive bacteria31.25
Gram-negative bacteria62.50

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Variations in Benzothiazole-Propanamide Derivatives

The target compound’s structural uniqueness lies in its combination of a phenoxy group and pyridinylmethyl substitution on the propanamide chain. Below is a comparative analysis of key analogs:

Table 1: Structural Features of Comparable Compounds
Compound Name (Source) Substituents on Propanamide Chain Key Structural Differences
Target Compound 3-phenoxy, N-(pyridin-2-ylmethyl) Unique combination of phenoxy and pyridinyl
N-(Benzo[d]thiazol-2-yl)-3-(4-methoxyphenyl)propanamide (11) 3-(4-methoxyphenyl) Methoxyphenyl instead of phenoxy/pyridinyl
N-(5-(4-fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide (31) 3-(furan-2-yl), 5-(4-fluorophenyl) Fluorophenyl and furan substituents
3a (N-(benzo[d]thiazol-2-yl)-2-(4-isobutylphenyl)propanamide) 2-(4-isobutylphenyl) Isobutylphenyl linked to α-carbon of amide
Reference P6 (N-(4-Methyl-2-(pyridin-3-yl)thiazol-5-yl)-N-(prop-2-yn-1-yl)-3-((3,3,3-trifluoropropyl)thio)propanamide) Pyridinyl, trifluoropropylthio, propargyl Thioether and propargyl groups; thiazol-5-yl
Key Observations:
  • Phenoxy vs. Aryl Groups: The target’s phenoxy group distinguishes it from analogs with methoxyphenyl (compound 11) or isobutylphenyl (3a) substituents. Phenoxy may enhance electron-withdrawing effects, influencing reactivity or binding affinity .
Key Observations:
  • The target compound’s synthesis would likely require multi-step functionalization, given its dual substitutions. Analogous reactions (e.g., compound 11’s 59% yield via PCl₃ catalysis) suggest efficient amidation but challenges in introducing bulky groups like pyridinylmethyl .
  • Lower yields in compounds like 16a (18%) highlight the difficulty of sterically hindered reactions, which may apply to the target’s synthesis .
Table 3: Reported Bioactivities of Related Compounds
Compound Name (Source) Biological Activity Mechanism/Application
Compound 31 KPNB1 inhibition; anticancer activity Targets nuclear transport; cell cycle arrest
3a-3e (NSAID hybrids) Anti-inflammatory (COX-2 inhibition) Hybrid NSAID-benzothiazole design
N-(Benzo[d]thiazol-2-yl)-2-(2-(2-oxo-2H-chromen-3-yl)-1H-benzimidazol-1-yl)acetamide Antibacterial, antimalarial Multi-target inhibitor; disrupts microbial enzymes
Reference P6 and P10 Pesticidal activity Targets insect nervous systems
Key Observations:
  • Anti-Inflammatory vs. Antimicrobial: The target’s phenoxy group resembles NSAID hybrids (3a-3e), which exhibit COX-2 inhibition, whereas the pyridinylmethyl group may align with antimicrobial analogs (e.g., compound from ) .

Biologische Aktivität

N-(benzo[d]thiazol-2-yl)-3-phenoxy-N-(pyridin-2-ylmethyl)propanamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, synthesis, and potential applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound features a benzo[d]thiazole moiety , a phenoxy group , and a pyridinylmethyl substituent . These structural components contribute to its pharmacological properties, particularly in antibacterial and anticancer activities.

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties. It has been shown to inhibit bacterial enzymes such as DNA gyrase and dihydroorotase , which are crucial for bacterial DNA replication and metabolism. This inhibition suggests potential use in treating bacterial infections, including tuberculosis.

Anticancer Activity

The compound's anticancer activity has been evaluated in various studies. For instance, it demonstrated cytotoxic effects against several cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest. The structure-activity relationship (SAR) analysis highlighted that specific substitutions on the phenoxy group enhance its efficacy against cancer cells .

Case Studies

  • Antibacterial Efficacy : A study reported that the compound showed effective antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were significantly lower than those of standard antibiotics, indicating its potential as a novel antibacterial agent.
  • Cytotoxicity in Cancer Cells : In vitro assays demonstrated that the compound had an IC50 value lower than that of doxorubicin in A-431 and Jurkat cell lines, suggesting comparable or superior efficacy . Molecular docking studies revealed strong interactions with target proteins involved in cancer progression, further supporting its potential as an anticancer drug .

Synthesis Methods

The synthesis of this compound typically involves multi-step processes:

  • Coupling Reactions : The primary method involves coupling substituted 2-amino benzothiazoles with phenoxy-substituted carboxylic acids under conditions optimized for yield and purity.
  • Reagents Used : Common reagents include EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine), often in solvents like dichloromethane .

Data Summary

Biological ActivityTest SystemResults
AntibacterialVarious bacteria (Gram-positive/negative)Significant inhibition; lower MIC than standard antibiotics
AnticancerA-431, Jurkat cell linesIC50 < Doxorubicin; apoptosis induction observed

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-(benzo[d]thiazol-2-yl)-3-phenoxy-N-(pyridin-2-ylmethyl)propanamide, and how do reaction conditions impact yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including:

  • Step 1 : Formation of the benzo[d]thiazole core via cyclization of 2-aminobenzenethiol derivatives under acidic or basic conditions (e.g., using POCl₃ for dehydration) .
  • Step 2 : Alkylation or acylation reactions to introduce the pyridin-2-ylmethyl and phenoxy groups. For example, coupling 3-phenoxypropanoyl chloride with the thiazole and pyridine moieties in anhydrous dichloromethane under nitrogen atmosphere to prevent oxidation .
  • Key Parameters : Temperature (60–80°C for cyclization), solvent polarity (DMF for solubility), and catalyst choice (e.g., triethylamine for acylation). Yield optimization requires monitoring via TLC and HPLC purification .

Q. Which analytical techniques are critical for structural confirmation and purity assessment?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and amide bond formation. For example, δ 7.2–8.5 ppm (aromatic protons) and δ 3.5–4.2 ppm (methylene groups adjacent to the amide) .
  • Mass Spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H]⁺ at m/z 420.12 for C₂₂H₂₀N₃O₂S) .
  • Infrared Spectroscopy (IR) : Peaks at ~1650 cm⁻¹ (amide C=O) and ~1250 cm⁻¹ (C-O-C ether linkage) .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the compound’s reactivity and interactions with biological targets?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Use hybrid functionals (e.g., B3LYP) to calculate electron density distributions, HOMO-LUMO gaps, and electrostatic potential surfaces. This identifies nucleophilic/electrophilic sites for reaction optimization .
  • Molecular Docking : Simulate binding to cyclooxygenase-2 (COX-2) using software like AutoDock Vina. Focus on hydrogen bonding between the amide group and Arg120/His90 residues .
  • Validation : Compare computed vs. experimental NMR chemical shifts (RMSD < 0.3 ppm) to refine models .

Q. What strategies resolve contradictions between computational predictions and experimental data (e.g., unexpected byproducts)?

  • Methodological Answer :

  • Case Study : If DFT predicts a single product but HPLC shows multiple peaks:

Mechanistic Re-evaluation : Check for alternative reaction pathways (e.g., keto-enol tautomerization during acylation) .

Exchange-Correlation Functional Adjustment : Switch from B3LYP to M06-2X for better accuracy in non-covalent interactions .

Experimental Tuning : Modify solvent (e.g., switch from THF to DMF to stabilize intermediates) .

Q. How do crystallographic studies elucidate the compound’s 3D conformation and intermolecular interactions?

  • Methodological Answer :

  • Single-Crystal X-ray Diffraction (SCXRD) : Grow crystals via slow evaporation in ethyl acetate/hexane. Use SHELX software for structure solution and refinement .
  • Key Metrics : Bond lengths (e.g., C-N amide bond ~1.33 Å) and torsion angles (e.g., phenoxy group dihedral angle ~120°) .
  • Packing Analysis : Identify π-π stacking between thiazole and pyridine rings (distance ~3.5 Å), influencing solid-state stability .

Q. What in vitro assays validate the compound’s proposed anti-inflammatory mechanism (e.g., COX-2 inhibition)?

  • Methodological Answer :

  • Enzyme Inhibition Assay :

Reagents : Recombinant COX-2, arachidonic acid, and colorimetric substrate (e.g., TMPD).

Protocol : Pre-incubate compound (0.1–100 µM) with COX-2, then measure prostaglandin E₂ (PGE₂) via ELISA. IC₅₀ is calculated using nonlinear regression .

  • Control Experiments : Compare with celecoxib (reference inhibitor) and assess selectivity over COX-1 .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.